molecular formula C8H4N2O6 B2593883 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid CAS No. 2418715-22-5

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B2593883
CAS No.: 2418715-22-5
M. Wt: 224.128
InChI Key: QLQZZGPSZPZQKL-UHFFFAOYSA-N
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Description

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid is a chemically synthesized compound that has gained significant attention due to its unique physical and chemical properties. This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoxazole
  • 5-Nitrobenzoxazole
  • 2-Hydroxy-5-nitrobenzoxazole

Uniqueness

Compared to similar compounds, 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carboxylic acid groups make it particularly versatile for various chemical transformations and applications .

Properties

IUPAC Name

5-nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O6/c11-7(12)5-3(10(14)15)1-2-4-6(5)9-8(13)16-4/h1-2H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZZGPSZPZQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1[N+](=O)[O-])C(=O)O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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